11R-Hepe

Descripción general

Descripción

11R-Hepe is a bioactive molecule belonging to the HEPN superfamily . This superfamily encompasses a diverse group of proteins with RNase activity . Initially associated with DNA polymerase β-type nucleotidyltransferases in prokaryotes and animal Sacsin proteins, HEPN domains have since been identified in various protein families. These domains play crucial roles in intra-genomic conflicts, defense mechanisms, pathogenesis, and RNA processing .

Molecular Structure Analysis

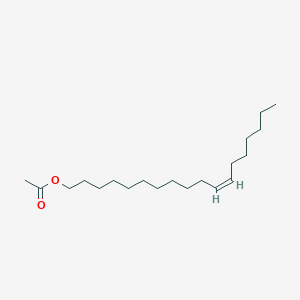

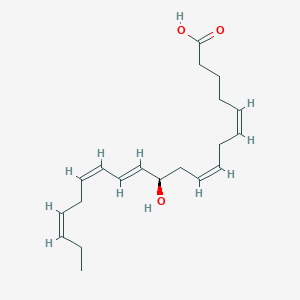

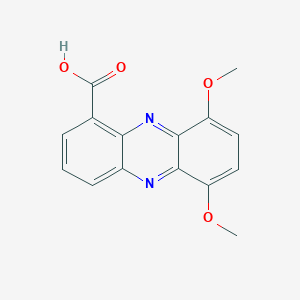

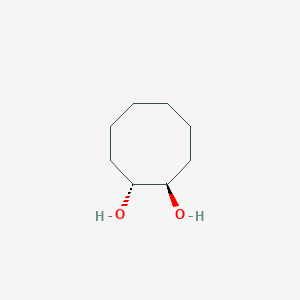

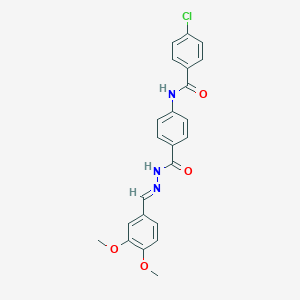

The molecular structure of 11R-Hepe consists of a 20-carbon polyunsaturated fatty acid . Specifically, it is an 11R-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid (abbreviated as FA 20:5;O ). The systematic name reflects its stereochemistry and positional hydroxylation .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Anti-Inflammatory Agent

11R-Hepe has been identified as an anti-inflammatory agent . This means it can be used in the treatment of conditions characterized by inflammation. It could potentially be used in the development of drugs for diseases such as arthritis, asthma, or inflammatory bowel disease.

Metabolite Studies

As a metabolite, 11R-Hepe plays a role in the body’s metabolic processes . It can be used in research to understand these processes better, particularly in relation to diseases that involve metabolic dysfunction.

Algal Metabolite

11R-Hepe is also an algal metabolite . This means it is produced during metabolic reactions in algae. It can be used in research related to algae, including studies on algal biofuels, algal biotechnology, and the role of algae in ecosystems.

Human Xenobiotic Metabolite

As a human xenobiotic metabolite, 11R-Hepe is produced by the metabolism of a xenobiotic compound in humans . This makes it useful in studies related to human exposure to foreign compounds, such as drugs, chemicals, and environmental pollutants.

Rat Metabolite

11R-Hepe is also a rat metabolite . This means it is produced during metabolic reactions in rats. It can be used in research involving rats, including studies on rat physiology, rat models of human diseases, and the effects of various substances on rats.

Chemical Synthesis

The chemical structure of 11R-Hepe makes it useful in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of other compounds.

Mecanismo De Acción

Target of Action

11R-Hepe, also known as 11R-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . It belongs to the class of organic compounds known as hydroxyeicosapentaenoic acids .

Mode of Action

It’s known that these types of compounds interact with their targets, such as loxs and cytochrome p-450 oxidases, to produce hydroperoxides and other metabolites . These interactions can induce structural or metabolic changes in the cell .

Biochemical Pathways

11R-Hepe is involved in the ‘eicosanoid cascade’, a series of complex, interrelated biosynthetic pathways . These pathways produce a plethora of eicosanoids, each with their own functions, including lipoxins, trioxilins, leukotrienes, hepoxilins, eoxins, and specialized pro-resolving mediators . These enzymes can react to some extent directly with phospholipids in membranes to produce hydroperoxides and further metabolites .

Result of Action

It’s known that the metabolites produced from the interaction of such compounds with their targets can serve in signaling or induce structural or metabolic changes in the cell .

Propiedades

IUPAC Name |

(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-DJWFCICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11R-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

11(R)-Hepe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)